Strontium sulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

strontium;sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBSJEPGLHXIIS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

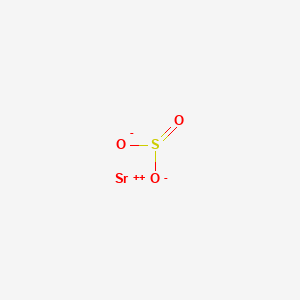

[O-]S(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3SSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884607 |

Source

|

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-02-0 |

Source

|

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strontium sulfite chemical formula and properties

An In-depth Technical Guide to Strontium Sulfite

Authored by: Gemini

Publication Date: November 14, 2025

Abstract

This compound (SrSO₃) is an inorganic compound that is gaining significant attention in the biomedical field, particularly for its application in advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and emerging applications of this compound, with a focus on its use in nanotechnology for cancer therapy. Detailed experimental protocols and safety considerations are also discussed to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a salt composed of a strontium cation (Sr²⁺) and a sulfite anion (SO₃²⁻). Its fundamental properties are summarized below.

Chemical Formula

The chemical formula for this compound is SrSO₃ .[1][2][3]

Physical and Chemical Properties

This compound is a white, crystalline solid.[4] While extensive literature on all its physical properties is limited, key data has been compiled in Table 1.[1][5] It is characterized by its low solubility in water, a property that increases with temperature.[4][6] It readily dissolves in hydrochloric acid and sulfuric acid.[1][5] Upon heating to approximately 380°C, it decomposes into strontium oxide (SrO) and sulfur dioxide (SO₂) gas.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | O₃SSr | [1][2] |

| Molecular Weight | 167.68 g/mol | [1] |

| Appearance | Colorless crystals, crystalline solid | [1][4][5] |

| Water Solubility | 0.0015 g/100 mL at 25°C | [1][5] |

| Solubility Product Constant (Ksp) | pKsp: 7.4 | [1][5] |

| Decomposition Temperature | ~380°C | [1][4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through aqueous precipitation or gel-growth methods, which allow for the control of crystal form and size.

Aqueous Precipitation for Nanoparticle Synthesis

A prevalent method for synthesizing this compound, particularly for biomedical applications, is through aqueous precipitation. This technique is valued for its simplicity and scalability in producing this compound nanoparticles (SSNs).[4]

Experimental Protocol: Nanoprecipitation of this compound Nanoparticles (SSNs)

-

Objective: To synthesize this compound Nanoparticles (SSNs) via a nanoprecipitation reaction.

-

Materials:

-

Strontium chloride (SrCl₂) solution (20 to 100 mM)

-

Sodium sulfite (Na₂SO₃) solution (10 mM, fixed concentration)

-

-

Procedure:

-

Prepare aqueous solutions of strontium chloride at various concentrations (e.g., 20, 40, 60, 80, 100 mM).

-

Prepare a 10 mM aqueous solution of sodium sulfite.

-

Under controlled conditions (e.g., constant stirring and temperature), mix the strontium chloride solution with the sodium sulfite solution.

-

The less soluble this compound will precipitate out of the solution as nanoparticles.

-

The resulting nanoparticles can then be collected, washed, and characterized.

-

-

Notes: The concentration of the reactants is a critical factor influencing the particle size of the resulting SSNs.[4]

Below is a workflow diagram illustrating the aqueous precipitation process.

Gel-Growth Method for Crystal Formation

For the controlled growth of various crystal forms, a metasilicate gel-growth method can be employed. This technique allows for the synthesis of spherical, poly-spherical, ellipsoidal, and spindle-shaped crystals.[7]

Experimental Protocol: Gel-Growth of this compound Crystals

-

Objective: To synthesize various crystal forms of this compound using a gel-growth method.

-

Materials:

-

Sodium metasilicate solution

-

Sodium sulfite (Na₂SO₃)

-

Strontium chloride (SrCl₂)

-

-

Procedure:

-

Prepare a metasilicate gel containing sulfite ions. This gel serves as the growth medium.

-

Pour a solution of strontium chloride over the gel.

-

Allow strontium ions to diffuse into the gel, reacting with the sulfite ions to form this compound crystals.

-

The crystal formation can be controlled by varying parameters such as pH (4.0 to 11.0), temperature (5 to 40 °C), and reactant concentrations (0.2 to 1.5 mol dm⁻³ for sodium sulfite and 0.2 to 3.0 mol dm⁻³ for strontium chloride).[7]

-

-

Characterization: The resulting crystal forms can be analyzed using techniques such as X-ray diffraction (XRD) to understand the differences in their growth patterns.[4][7]

Applications in Drug Development

Recent research has highlighted the potential of this compound in the biomedical field, particularly in the development of nanocarriers for targeted drug delivery.

pH-Responsive Nanocarrier for siRNA Delivery

This compound nanoparticles (SSNs) have been investigated as pH-responsive nanocarriers for the delivery of therapeutic small interfering RNAs (siRNAs) to cancer cells.[4][8] The biocompatibility and biodegradability of SSNs make them a promising platform for cancer gene therapy.[4]

The mechanism of action is based on the acidic environment of endosomes within cancer cells. SSNs encapsulating siRNA are designed to degrade in this acidic environment, releasing their therapeutic payload directly at the target site.[4] This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the siRNA.

A study demonstrated that ROS1 siRNA-loaded SSNs showed significant anti-tumor effects in a breast tumor model without systemic toxicity.[8]

The logical relationship for the pH-responsive drug delivery mechanism is depicted below.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, use a dust respirator.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If ingested: Do NOT induce vomiting. Seek medical attention.

-

It is crucial to consult a comprehensive and specific MSDS for this compound as it becomes available and to handle the compound with care, assuming it may have potential hazards.

Conclusion

This compound is an inorganic compound with well-defined chemical and physical properties. While its traditional applications are limited, its emergence as a biocompatible and pH-responsive nanocarrier for drug delivery has opened new avenues for research, particularly in the field of oncology. The synthesis of this compound nanoparticles is straightforward and scalable, making it an attractive material for further investigation in drug development. Future research should focus on a more detailed characterization of its toxicological profile to ensure its safe application in clinical settings.

References

- 1. This compound | 13451-02-0 [chemicalbook.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. brainly.com [brainly.com]

- 4. This compound | 13451-02-0 | Benchchem [benchchem.com]

- 5. This compound CAS#: 13451-02-0 [m.chemicalbook.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Strontium sulfite CAS number and identifiers

An In-depth Technical Guide to Strontium Sulfite for Researchers and Drug Development Professionals

Introduction

This compound (SrSO₃) is an inorganic compound that is gaining significant attention beyond its traditional industrial uses.[1] While historically studied for its basic chemical and physical properties, contemporary research has highlighted its potential in advanced biomedical applications, particularly in the field of nanotechnology.[2] Its biocompatibility, biodegradability, and unique pH-responsive characteristics make it a promising candidate for sophisticated drug delivery systems, especially in cancer therapy.[2][3] This guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis protocols, and its emerging role as a nanocarrier for therapeutic agents.

Chemical Identifiers and Properties

Accurate identification and understanding of a compound's properties are fundamental for research and development. This compound is registered under CAS number 13451-02-0.[2][4]

Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 13451-02-0 | [2][4][5] |

| Molecular Formula | O₃SSr | [1][4] |

| Molecular Weight | 167.68 g/mol | [5][6] |

| PubChem CID | 11171195 | [4][7] |

| InChI | InChI=1S/H2O3S.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | [4][7] |

| InChIKey | VTBSJEPGLHXIIS-UHFFFAOYSA-L | [2][4] |

| Canonical SMILES | [O-]S(=O)[O-].[Sr+2] | [4][7] |

| Synonyms | Sulfurous acid, strontium salt (1:1) | [5][8] |

Physicochemical Properties

The key physical and chemical properties of this compound are detailed below.

| Property | Value | Source(s) |

| Appearance | White, colorless crystalline solid | [1][2][5] |

| Decomposition Temp. | ~380°C (decomposes to oxide and SO₂) | [2][5] |

| Water Solubility | Relatively low, approx. 0.0015 g/100 mL at 25°C. Solubility increases with temperature. | [2][5][9] |

| Solubility in Acids | Readily soluble in acids like HCl, undergoing decomposition. | [5][9] |

| Crystal Structure | Can be synthesized in various forms including spherical, poly-spherical, and spindle shapes. | [2][10] |

Synthesis Protocols and Experimental Workflows

This compound can be synthesized through various methods, from simple precipitation to more controlled gel-growth techniques for specific crystal morphologies.

Common Synthesis Methodologies

Below are detailed protocols for common synthesis techniques.

Protocol 1: Aqueous Precipitation This is a standard laboratory method for producing this compound powder.[1]

-

Reactants : Strontium chloride (SrCl₂) and sodium sulfite (Na₂SO₃).[1]

-

Procedure :

-

Prepare separate aqueous solutions of strontium chloride and sodium sulfite.

-

Mix the two solutions at room temperature with stirring.[1]

-

A white precipitate of this compound will form immediately according to the reaction: SrCl₂ + Na₂SO₃ → SrSO₃ + 2NaCl.[1]

-

The precipitate is then isolated via filtration, washed with distilled water to remove impurities like sodium chloride, and dried.[1]

-

Protocol 2: Gel-Growth for Crystal Formation This method allows for the growth of distinct crystal forms, such as spherulites.[2][10]

-

Reactants : Sodium sulfite (Na₂SO₃), strontium chloride (SrCl₂), and a gel medium (e.g., sodium metasilicate).[10]

-

Procedure :

-

Prepare a sodium metasilicate gel containing a specific concentration of sodium sulfite (e.g., 0.2 to 1.5 mol dm⁻³).[2][10]

-

Allow the gel to set in a suitable container, such as a test tube.

-

Carefully pour a solution of strontium chloride (e.g., 0.2 to 3.0 mol dm⁻³) over the gel.[2][10]

-

Allow the strontium salt solution to diffuse into the gel medium over time.

-

Crystals of this compound will form within the gel. The morphology of these crystals is influenced by reactant concentrations, pH, and temperature.[10]

-

Protocol 3: Nanoprecipitation for this compound Nanoparticles (SSNs) This technique is crucial for biomedical applications, particularly for creating nanocarriers.[2][3]

-

Reactants : Strontium chloride (SrCl₂) and sodium sulfite (Na₂SO₃).[2][3]

-

Procedure :

-

Add a small volume (e.g., 1–5 µL) of a cation-providing salt solution, 1 M strontium chloride (SrCl₂), into an anion-providing salt solution, 1 M sodium sulfite (Na₂SO₃).[3]

-

Incubate the mixture at 37°C for 30 minutes to allow for the formation of nanoparticles.[3]

-

For stabilization or functionalization, co-precipitating agents like D-glucose or NaCl can be included in the SrCl₂ solution.[3]

-

The resulting nanoparticle suspension can be used directly or further processed.

-

References

- 1. Buy this compound (EVT-413725) | 13451-02-0 [evitachem.com]

- 2. This compound | 13451-02-0 | Benchchem [benchchem.com]

- 3. This compound: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound | 13451-02-0 [chemicalbook.com]

- 6. This compound CAS#: 13451-02-0 [m.chemicalbook.com]

- 7. Sulfurous acid, strontium salt (1:1) | O3SSr | CID 11171195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. academic.oup.com [academic.oup.com]

Physical and chemical properties of strontium sulfite

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (SrSO₃). It includes quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes relevant to its application, particularly in the field of drug development.

Physical and Chemical Properties

This compound is an inorganic compound that exists as a white or colorless crystalline solid.[1][2][3] It is a salt derived from strontium, an alkaline earth metal, and sulfurous acid. Its stability and reactivity make it a valuable intermediate in the synthesis of other strontium compounds.[1]

Quantitative Physical and Chemical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | SrSO₃ | [3][4] |

| Molecular Weight | 167.68 g/mol | [3] |

| Appearance | White / colorless crystalline solid | [1][3] |

| Density | ~3.7 g/cm³ (Varies with synthesis method) | [5] |

| Decomposition Temp. | ~380°C (Decomposes to SrO and SO₂) | [1][2][3] |

Table 2: Solubility Data for this compound

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 0.0015 g / 100 mL | 25°C | [1][3] |

| Solubility Product (Ksp) | pKsp: 7.4 | 25°C | [1][3] |

| Solubility in Acids | Soluble | Decomposes in HCl, H₂SO₄ | [2][3] |

| Solubility in Ethanol | Decreases with increasing ethanol content | - | [6] |

| Solubility in SO₂ solution | Increases with increasing SO₂ content | - | [6] |

Crystal Structure and Morphology

While detailed single-crystal diffraction data for this compound is limited, it is known to crystallize from aqueous solutions as an anhydrous salt, SrSO₃.[5][6] The bulk crystalline form is suggested to have a non-hydrated orthorhombic system.[5]

A key area of research involves the controlled synthesis of this compound crystals with distinct morphologies. Using techniques like the metasilicate gel-growth method, various forms, including spherical, poly-spherical, ellipsoidal, and spindle-shaped crystals, have been produced.[7] X-ray diffraction (XRD) analysis confirms that these different shapes arise from variations in the growth on the crystal lattice, which can be controlled by synthesis parameters such as pH and temperature.[7]

Chemical Reactivity and Synthesis

This compound serves as a useful precursor for other strontium compounds due to its specific reactivity.

Key Chemical Reactions

-

Reaction with Acids: this compound readily reacts with strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to form the corresponding strontium salt, water, and sulfur dioxide gas.[1][2][3] SrSO₃ + 2HCl → SrCl₂ + H₂O + SO₂

-

Oxidation: It can be oxidized to form the more stable strontium sulfate (SrSO₄).[1] This is a significant reaction pathway for synthesizing strontium sulfate. SrSO₃ + H₂O₂ → SrSO₄ + H₂O

-

Thermal Decomposition: Upon heating to approximately 380°C, this compound decomposes into strontium oxide (SrO) and sulfur dioxide (SO₂).[1][2][3] SrSO₃(s) → SrO(s) + SO₂(g)

Synthesis Pathways

Several methods are employed for the synthesis of this compound, each offering control over purity, crystal form, and particle size.

Caption: Overview of common synthesis routes for producing this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via common laboratory techniques.

Protocol for Aqueous Precipitation

This method is used for the straightforward synthesis of bulk this compound powder.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble strontium salt, such as 0.1 M strontium chloride (SrCl₂).

-

Prepare a separate equimolar aqueous solution of a soluble sulfite salt, such as 0.1 M sodium sulfite (Na₂SO₃).

-

-

Precipitation:

-

While stirring the strontium chloride solution vigorously with a magnetic stirrer, add the sodium sulfite solution dropwise.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any soluble impurities (e.g., NaCl).

-

Follow with a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified this compound powder in an oven at 60-80°C until a constant weight is achieved.

-

Protocol for Nanoprecipitation of this compound Nanoparticles (SSNs)

This method is adapted for producing nanoparticles suitable for drug delivery applications.

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of strontium chloride (SrCl₂) (e.g., 60 mM).

-

Prepare a stock solution of sodium sulfite (Na₂SO₃) (e.g., 10 mM).

-

For stabilized particles (Na-Glc-SSNs), prepare stock solutions of sodium chloride (NaCl, e.g., 300 mM) and D-glucose (e.g., 200 mM).

-

-

Nanoprecipitation Reaction:

-

In a reaction vessel, combine the sodium sulfite solution with the NaCl and/or glucose solutions if stabilized particles are desired.

-

While vortexing or rapidly stirring the sulfite mixture, quickly inject the strontium chloride solution.

-

The immediate formation of a turbid suspension indicates the creation of this compound nanoparticles.

-

-

Purification:

-

The nanoparticle suspension can be purified by centrifugation. Pellet the nanoparticles and discard the supernatant.

-

Resuspend the nanoparticle pellet in deionized water or a suitable buffer. Repeat this wash step 2-3 times to remove unreacted ions.

-

-

Characterization:

-

Analyze the resulting nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

-

Confirm composition using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Energy-Dispersive X-ray Spectroscopy (EDX).

-

Protocol for Metasilicate Gel-Growth of Crystals

This technique allows for the growth of well-defined single crystals with controlled morphology.

-

Gel Preparation:

-

Prepare a sodium metasilicate (Na₂SiO₃·9H₂O) solution (e.g., 1.0 M) in deionized water.

-

In a crystallization vessel (e.g., a test tube), add an acidic solution (e.g., 1.0 M acetic acid).

-

Carefully add the sodium metasilicate solution along the wall of the vessel to the acid until a desired pH (e.g., 4.0-11.0) is reached, which initiates gelation.[7]

-

Allow the gel to set for 24-48 hours.

-

-

Introduction of Reactants:

-

Once the gel has set, carefully pour a solution of a soluble sulfite, such as sodium sulfite (0.2 to 1.5 mol dm⁻³), over the top of the gel.[7] This is the outer reactant.

-

Alternatively, the sulfite can be incorporated directly into the gel during its preparation. In this case, an aqueous solution of a strontium salt, like strontium chloride (0.2 to 3.0 mol dm⁻³), is layered on top of the gel.[7]

-

-

Crystal Growth:

-

Seal the vessel to prevent evaporation and allow it to stand undisturbed at a constant temperature (e.g., 5-40°C).[7]

-

The ions will diffuse into the gel matrix and react, leading to the slow growth of this compound crystals over several days or weeks.

-

-

Harvesting:

-

Once the crystals have reached the desired size, carefully excavate them from the gel.

-

Gently wash the crystals with deionized water to remove any adhering gel and dry them at room temperature.

-

Applications in Drug Development

Recent research has highlighted the potential of this compound nanoparticles (SSNs) as biocompatible, pH-responsive nanocarriers for targeted drug delivery, particularly in cancer therapy.

Mechanism of Action: pH-Responsive Drug Delivery

The therapeutic efficacy of SSNs is based on their differential stability in physiological versus acidic environments. SSNs are relatively stable at the neutral pH of blood (~7.4) but rapidly dissolve in the acidic environment of endosomes and lysosomes (pH ~4.5-6.5) within cancer cells. This property allows for the targeted release of encapsulated therapeutic agents, such as small interfering RNA (siRNA), directly into the cytoplasm of the target cell.

Caption: Workflow of SSNs for targeted gene silencing in cancer cells.

References

Strontium Sulfite Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Strontium Sulfite's Solubility Characteristics in Aqueous and Organic Media, Including Detailed Experimental Protocols and Methodologies.

This technical guide provides a thorough analysis of the solubility of this compound (SrSO₃) in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise solubility data and robust experimental procedures. This document consolidates available quantitative data, outlines detailed methodologies for solubility determination, and presents a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in various chemical and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product Constant (Ksp) |

| 16-18 | 0.0033 | 2.0 x 10⁻⁴ | - |

| 20 | 0.00138 | 8.2 x 10⁻⁶ | - |

| 25 | 0.0015 | 8.9 x 10⁻⁵ | 3.98 x 10⁻⁸ (pKsp: 7.4) |

| 90 | 0.00322 | 1.91 x 10⁻⁵ | - |

Note: The solubility of this compound generally increases with temperature, indicating a positive temperature coefficient.

Table 2: Influence of Other Solutes on Aqueous Solubility of this compound

| Solute | Concentration | Effect on SrSO₃ Solubility |

| Sodium Chloride (NaCl) | 0.7 mol/dm³ | The concentration of dissolved this compound decreases over 24 hours, suggesting a phase transition of the solid. |

| Sulfur Dioxide (SO₂) | Increasing content | Solubility increases significantly. |

| Ethanol (C₂H₅OH) | Increasing content | Solubility decreases. |

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in common organic solvents is not extensively available in the reviewed literature. However, the following qualitative information has been reported:

-

Ethanol: The solubility of this compound decreases with an increasing concentration of ethanol in aqueous solutions. This suggests a low solubility in pure ethanol.

-

Acetic Acid (dilute): this compound is described as "practically insoluble" in dilute acetic acid.

-

Methanol, Acetone, Diethyl Ether, Dimethyl Sulfoxide (DMSO): Specific quantitative solubility data for this compound in these solvents could not be identified in the comprehensive literature search. Generally, inorganic salts like this compound tend to have very low solubility in non-polar or weakly polar organic solvents. While DMSO is a powerful polar aprotic solvent capable of dissolving many inorganic salts, specific data for this compound is not available.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. Below are detailed methodologies for common experimental protocols.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound powder

-

Distilled or deionized water (or organic solvent)

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with appropriate pore size)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining microcrystals.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Heat the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (below 380°C).

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility is then calculated as grams of solute per 100 mL of solvent or in other desired units.

-

Conductometric Method

This method is suitable for sparingly soluble ionic compounds and relies on measuring the electrical conductivity of a saturated solution.

Materials:

-

This compound powder

-

High-purity, deionized water

-

Conductivity meter with a calibrated probe

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bars

-

Filtration apparatus

Procedure:

-

Prepare a Saturated Solution: Follow step 1 as described in the gravimetric method, using deionized water as the solvent.

-

Measure Conductivity:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of the deionized water used to prepare the solution (this will serve as a blank).

-

Filter the saturated this compound solution to remove all undissolved solids.

-

Immerse the conductivity probe in the filtered saturated solution and record the conductivity reading once it has stabilized.

-

-

Calculate Solubility:

-

The specific conductance of the this compound solution is the measured conductivity minus the conductivity of the deionized water.

-

The molar conductivity at infinite dilution (Λ°) for this compound can be estimated from the sum of the ionic conductivities of Sr²⁺ and SO₃²⁻ ions (available in reference literature).

-

The molar solubility (S) can then be calculated using the formula: S = (1000 * κ) / Λ°, where κ is the specific conductance of the salt.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Strontium sulfite solubility product constant (Ksp)

An In-depth Technical Guide to the Solubility Product Constant (Ksp) of Strontium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of this compound (SrSO₃). This compound is a sparingly soluble salt, and understanding its solubility is crucial in various fields, including geochemistry, environmental science, and pharmacology. This document consolidates available quantitative data, details experimental protocols for Ksp determination, and illustrates the fundamental principles governing its solubility.

Quantitative Data Summary

The solubility product constant (Ksp) for this compound (SrSO₃) represents the equilibrium between the solid salt and its constituent ions in a saturated solution:

SrSO₃(s) ⇌ Sr²⁺(aq) + SO₃²⁻(aq)

The Ksp expression is given by: Ksp = [Sr²⁺][SO₃²⁻]

Various studies have reported different solubility and Ksp values for this compound, which are summarized in the tables below. The discrepancies can be attributed to different experimental conditions, such as temperature and the presence of other ions.

Table 1: Solubility Product Constant (Ksp) of this compound

| Ksp Value | pKsp | Conditions | Reference |

| ~4.0 x 10⁻⁸ | 7.4 | 25°C | [1][2][3] |

| 6.7 x 10⁻¹¹ | 10.17 | Calculated from solubility of 8.2 x 10⁻⁶ mol/L | [4] |

| 3.8 x 10⁻⁶ | 5.42 | 45°C | [5] |

Table 2: Aqueous Solubility of this compound

| Solubility | Molar Solubility (mol/kg H₂O) | Temperature | Reference |

| 0.0015 g / 100 mL | ~8.9 x 10⁻⁵ | 25°C | [1][2] |

| 0.033 g / kg H₂O | 2.0 x 10⁻⁴ | 16-18°C (289-291 K) | [6] |

| 0.00138 g / dm³ | 8.2 x 10⁻⁶ | 20°C (293 K) | [6] |

| 0.00322 g / dm³ | 1.91 x 10⁻⁵ | 90°C (363 K) | [6] |

Experimental Protocols for Ksp Determination

Accurate determination of the Ksp of a sparingly soluble salt like this compound requires precise experimental techniques. Below are detailed methodologies for three common experimental approaches.

Conductometric Method

This method relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity of the solution is directly related to the concentration of the dissolved ions.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound to a known volume of deionized water in a beaker.

-

Stir the solution continuously with a magnetic stirrer for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride (KCl) solutions.

-

Measure the conductivity of the saturated this compound solution.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

-

Calculation of Ksp:

-

The specific conductance of the this compound solution is calculated by subtracting the specific conductance of the deionized water from that of the saturated solution.

-

The molar conductivity at infinite dilution (Λ₀) for SrSO₃ is calculated using the Kohlrausch's law of independent migration of ions (Λ₀(SrSO₃) = λ₀(Sr²⁺) + λ₀(SO₃²⁻)), where λ₀ represents the limiting molar ionic conductivities.

-

The molar solubility (S) of SrSO₃ is then calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductance of the salt.

-

Finally, the Ksp is calculated as Ksp = S².

-

Potentiometric Titration

This method involves titrating a solution containing one of the constituent ions (e.g., sulfite) with a reagent that forms a precipitate with it, while monitoring the potential of an ion-selective electrode.

Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the conductometric method.

-

-

Titration Setup:

-

Pipette a known volume of the clear, saturated this compound solution into a beaker.

-

Insert a sulfite ion-selective electrode and a reference electrode into the solution.

-

Use a standard solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), as the titrant.

-

-

Titration Procedure:

-

Add the titrant in small, known increments.

-

Record the electrode potential after each addition, allowing the potential to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the electrode potential versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

A first or second derivative plot can be used to accurately determine the equivalence point.

-

From the volume of titrant at the equivalence point and its concentration, calculate the concentration of sulfite ions in the saturated solution.

-

Since the dissolution of SrSO₃ produces Sr²⁺ and SO₃²⁻ in a 1:1 molar ratio, the concentration of Sr²⁺ is equal to the concentration of SO₃²⁻.

-

Calculate the Ksp using the equilibrium concentrations of the ions.

-

Spectrophotometric Method

This method involves determining the concentration of the sulfite ion in a saturated solution using a colorimetric reaction and measuring the absorbance with a spectrophotometer.

Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the conductometric method.

-

-

Colorimetric Reaction:

-

Take a known volume of the saturated this compound solution.

-

Add a reagent that reacts with sulfite to produce a colored compound. For instance, the reduction of a known excess of chromate by sulfite in an acidic medium, followed by the reaction of the remaining chromate with 1,5-diphenylcarbazide to form a colored complex.

-

Alternatively, Ellman's reagent (DTNB) can be used, which reacts with sulfite to produce a yellow-colored anion.

-

-

Spectrophotometric Measurement:

-

Prepare a series of standard solutions with known sulfite concentrations and develop the color using the same procedure.

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λ_max) of the colored product.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

-

Calculation of Ksp:

-

Use the calibration curve to determine the concentration of sulfite in the saturated this compound solution.

-

As the stoichiometry of dissolution is 1:1, the concentration of strontium ions is equal to the sulfite ion concentration.

-

Calculate the Ksp from the determined ion concentrations.

-

Visualizations

Experimental Workflow for Ksp Determination

The following diagram illustrates a generalized workflow for the experimental determination of the solubility product constant of a sparingly soluble salt like this compound.

Caption: Generalized workflow for Ksp determination.

The Common Ion Effect on this compound Solubility

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added. The following diagram illustrates this principle for this compound.

Caption: The common ion effect on SrSO₃ solubility.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Strontium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of strontium sulfite (SrSO₃). The information presented herein is intended to support research and development activities where the thermal stability of this compound is a critical parameter. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and provides visualizations of the decomposition process and experimental workflows.

Overview of this compound and its Thermal Stability

This compound is an inorganic compound with the chemical formula SrSO₃. It is a salt of strontium and sulfurous acid. The thermal stability of this compound is a crucial characteristic, particularly in applications where it may be subjected to elevated temperatures.

Upon heating, this compound undergoes decomposition. Multiple sources indicate that this decomposition occurs at approximately 380°C.[1][2] The primary products of this thermal decomposition are strontium oxide (SrO) and sulfur dioxide (SO₂) gas.[1][2]

Quantitative Decomposition Data

The thermal decomposition of this compound can be summarized by the following key parameters:

| Parameter | Value | References |

| Decomposition Temperature | ~380°C | [1][2] |

| Decomposition Products | Strontium Oxide (SrO), Sulfur Dioxide (SO₂) | [1][2] |

Thermal Decomposition Reaction

The thermal decomposition of this compound is a chemical reaction that can be represented by the following equation:

SrSO₃(s) → SrO(s) + SO₂(g)

This reaction signifies that solid this compound decomposes upon heating to yield solid strontium oxide and gaseous sulfur dioxide.

Experimental Protocols for Thermal Analysis

While specific literature detailing the experimental protocol for the thermal decomposition of this compound is limited, a standard methodology can be derived from the principles of thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed.

-

An inert purge gas (e.g., nitrogen or argon) is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a temperature above the expected decomposition point (e.g., 600°C).

-

A constant heating rate (e.g., 10°C/min) is applied.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the decomposition temperature of this compound. The percentage of mass loss is also determined to confirm the decomposition reaction.

Differential Thermal Analysis (DTA)

Objective: To identify the temperature of thermal events, such as decomposition, by measuring the temperature difference between the sample and a reference material.

Instrumentation: A differential thermal analyzer with a furnace, sample and reference holders, and thermocouples.

Methodology:

-

Sample and Reference Preparation:

-

A small amount of this compound is placed in a sample crucible.

-

An inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

-

Instrument Setup:

-

The sample and reference crucibles are placed in the DTA furnace.

-

Thermocouples are positioned to measure the temperatures of the sample and the reference material.

-

-

Thermal Program:

-

The furnace is heated at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 600°C).

-

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature.

-

Data Analysis: The DTA curve (ΔT vs. temperature) is examined for endothermic or exothermic peaks. The decomposition of this compound is expected to be an endothermic process, resulting in a distinct peak on the DTA thermogram. The peak temperature provides information about the decomposition temperature.

Visualizations

Logical Workflow for Thermal Decomposition Analysis

Caption: Logical workflow for determining the thermal decomposition temperature of this compound.

Signaling Pathway of Thermal Decomposition

References

Unraveling the Elusive Crystal Structure of Strontium Sulfite: A Technical Guide

Abstract

Strontium sulfite (SrSO₃) is an inorganic compound of interest for various applications, yet a definitive determination of its crystal structure from single-crystal diffraction data remains conspicuously absent from the public scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding the structure of this compound. In the absence of a complete crystallographic solution, this document focuses on the synthesis of various SrSO₃ morphologies, the experimental protocols for their preparation, and their characterization, primarily through X-ray diffraction (XRD) for phase identification. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solid-state properties.

Introduction

This compound (SrSO₃) is a salt formed from the strontium cation (Sr²⁺) and the sulfite anion (SO₃²⁻). While its chemical formula is straightforward, a detailed understanding of its atomic arrangement in the solid state is not yet fully established. Unlike the well-characterized orthorhombic structure of strontium sulfate (SrSO₄), the crystal structure of this compound has not been resolved through single-crystal X-ray or neutron diffraction studies.

Current research has predominantly focused on the synthesis and morphological control of this compound particles, ranging from microscale crystals to nanoparticles. These studies have demonstrated that the morphology of SrSO₃ is highly dependent on the synthesis conditions, such as pH, temperature, and reactant concentrations. Various forms, including spherical, poly-spherical, ellipsoidal, and spindle-shaped crystals, have been produced, particularly through gel-growth methods. X-ray diffraction is a key analytical tool in these studies, primarily used to confirm the formation of the this compound phase and to observe differences in the preferred orientation of crystallites within different morphologies.

This guide will synthesize the available information on the preparation and characterization of this compound, providing detailed experimental protocols and summarizing the influence of synthesis parameters on the resulting crystal forms.

Synthesis Methodologies and Morphological Control

The synthesis of this compound is typically achieved through aqueous precipitation or controlled diffusion in a gel matrix. The choice of method and the precise control of experimental parameters are crucial in determining the morphology of the resulting crystals.

Aqueous Precipitation

A common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This involves the reaction of a soluble strontium salt with a soluble sulfite salt.

Experimental Protocol: Precipitation of this compound Nanoparticles

A representative protocol for the synthesis of this compound nanoparticles (SSNs) involves the following steps:

-

Reactant Preparation: Prepare an aqueous solution of a strontium salt, such as strontium chloride (SrCl₂), and a separate aqueous solution of a sulfite salt, such as sodium sulfite (Na₂SO₃).

-

Mixing: The strontium chloride solution is added to the sodium sulfite solution under controlled conditions. For the synthesis of nanoparticles, this is often done at room temperature or 37°C.

-

Incubation: The resulting mixture is incubated for a specific period, for example, 30 minutes, to allow for the formation and precipitation of this compound.

-

Washing and Collection: The precipitate is then separated from the solution by filtration or centrifugation, washed to remove any unreacted ions, and dried.

The size and stability of the resulting nanoparticles can be influenced by the addition of stabilizers such as sodium chloride and D-glucose.

Gel-Growth Method

The gel-growth technique allows for the slow and controlled diffusion of reactants, which can lead to the formation of well-defined crystals with various morphologies. A common gel used for this purpose is a metasilicate gel.

Experimental Protocol: Gel-Growth of this compound Crystals

The synthesis of different this compound crystal forms via the metasilicate gel method is described as follows:

-

Gel Preparation: A sodium metasilicate (Na₂SiO₃) solution is acidified to form a silica gel. One of the reactants, typically sodium sulfite, is incorporated into the gel at this stage.

-

Gel Setting: The gel is allowed to set in a reaction vessel, such as a test tube.

-

Reactant Diffusion: A solution of the second reactant, strontium chloride, is carefully layered on top of the set gel.

-

Crystal Growth: The strontium ions diffuse slowly into the gel, reacting with the sulfite ions to form this compound crystals. The growth process can take several days to weeks.

-

Morphology Control: The final morphology of the crystals is controlled by varying the pH of the gel, the diffusion temperature, and the concentrations of the reactants.

Data Presentation: Influence of Synthesis Parameters on Morphology

The morphology of this compound crystals is highly sensitive to the conditions of their synthesis. The following tables summarize the key parameters and their effects on the resulting crystal forms based on available literature.

| Parameter | Condition | Resulting Crystal Form(s) |

| pH in Gel | Acidic | Spherical, Poly-spherical |

| Alkaline | Ellipsoidal, Spindle-shaped | |

| Temperature | 5-40 °C | Influences crystal form and size |

| Higher Temperature | Larger crystal size | |

| Reactant Concentrations | Varied SrCl₂ (20 to 100 mM) with fixed Na₂SO₃ (10 mM) | Influences nanoparticle size |

Table 1: Influence of Synthesis Conditions on this compound Crystal Morphology.

| Reactant | Concentration Range |

| Sodium Sulfite (in gel) | 0.2 to 1.5 mol dm⁻³ |

| Strontium Chloride (supernatant) | 0.2 to 3.0 mol dm⁻³ |

Table 2: Concentration Ranges for Reactants in the Gel-Growth Method.

Characterization

The primary technique for the characterization of synthesized this compound is X-ray diffraction (XRD). Other spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, are also used to confirm the presence of the sulfite ion.

X-ray Diffraction (XRD)

XRD is an essential tool for the phase identification of crystalline materials. For this compound, XRD analysis has been crucial in confirming its successful synthesis and in distinguishing between different crystal forms. While a full crystal structure solution has not been reported, the XRD patterns of different morphologies show variations in the relative intensities of the diffraction peaks. This is attributed to differences in the preferred growth direction of the crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a compound. In the case of this compound, FTIR spectra show characteristic absorption peaks for the sulfite ion (SO₃²⁻), typically observed around 916 cm⁻¹, 640 cm⁻¹, and 521 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound, highlighting the influence of key parameters on the final product.

Conclusion and Future Outlook

The crystal structure of this compound remains an open area of investigation. While various morphologies have been successfully synthesized and characterized, a definitive crystallographic model is yet to be determined. The existing research provides a solid foundation for understanding the influence of synthesis conditions on the physical form of this compound.

Future research should prioritize the growth of single crystals of this compound suitable for single-crystal X-ray diffraction analysis. This would provide the much-needed detailed structural information, including lattice parameters, space group, and atomic coordinates. Additionally, computational studies, such as those employing Density Functional Theory (DFT), could be utilized to predict the crystal structure and complement experimental findings. A complete understanding of the crystal structure is paramount for elucidating structure-property relationships and for the rational design of this compound-based materials for advanced applications.

Strontium Sulfite: A Comprehensive Safety and Technical Guide for Researchers and Drug Development Professionals

Chemical and Physical Properties

Strontium sulfite (SrSO₃) is an inorganic salt. It is a white, crystalline solid that is poorly soluble in water.[1] Its solubility increases with temperature.[1] this compound is soluble in sulfuric and hydrochloric acid, where it undergoes decomposition.[2]

| Property | Value | Reference |

| Molecular Formula | SrSO₃ | [2][3][4] |

| Molecular Weight | 167.68 g/mol | [2] |

| Appearance | White crystalline solid | |

| Solubility in Water | Poorly soluble; ~0.015 g/kg H₂O at room temperature | [1] |

| Decomposition Temperature | ~380°C, decomposes to strontium oxide and sulfur dioxide | [2] |

| CAS Number | 13451-02-0 | [2][3][4] |

Hazard Identification and GHS Classification

A comprehensive GHS classification for this compound is not available. One source explicitly states "no data available" for GHS label elements, including pictograms, signal word, and hazard statements.[3]

Due to the lack of specific data for this compound, a cautious approach should be taken, treating it as a potentially hazardous substance. The primary concerns would likely be related to the decomposition products upon heating, which include sulfur dioxide, a toxic and corrosive gas.

Toxicological Information

Detailed toxicological data for this compound is limited. However, recent research into the use of this compound nanoparticles for therapeutic siRNA delivery to cancer cells suggests a degree of biocompatibility.[5]

| Endpoint | Result | Experimental System | Reference |

| Cell Viability (MTT Assay) | Approximately 80% viability compared to untreated cells | 4T1 breast cancer cells | [5] |

The study concluded that the nanoparticles are "apparently biocompatible".[5] It is important to note that this research was conducted on nanoparticles and the toxicity of bulk this compound may differ. The study also noted that around 20% of cell death could be attributed to the sedimentation of a high concentration of particles on the cell surface in a culture system.[5] Further in vivo studies in the same research showed that siRNA-loaded this compound nanoparticles did not exhibit systemic toxicity.[5]

Experimental Protocols

Preparation of this compound:

A common laboratory-scale synthesis of this compound involves the reaction of a soluble strontium salt with a soluble sulfite salt. One documented method is the reaction of strontium hydroxide with sodium sulfite:

Sr(OH)₂ + Na₂SO₃ → SrSO₃ + 2NaOH

The resulting this compound precipitates out of the solution and can be collected by filtration.

Handling and Storage

Handling:

-

Use in a well-ventilated area to avoid inhalation of any dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place.

-

Store away from strong acids, with which it can react to release sulfur dioxide gas.

First-Aid Measures

Given the lack of a specific SDS for this compound, the following first-aid measures are based on general principles for handling inorganic salts and should be adapted as necessary.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

In case of skin contact: Wash skin with plenty of soap and water. Get medical attention if irritation develops.

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Logical Workflow for Handling a this compound Spill

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. This compound CAS#: 13451-02-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sulfurous acid, strontium salt (1:1) | O3SSr | CID 11171195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Strontium Sulfite: Synthesis, Properties, and Applications

Introduction

Strontium sulfite (SrSO₃) is an inorganic compound that has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, with a particular focus on its lack of natural occurrence, its synthetic production, and its emerging applications. While not found in nature, its unique chemical properties make it a compound of interest for researchers and professionals in materials science and drug development.

Natural Occurrence and Sources: An Absence in Nature

Extensive reviews of geological and environmental literature indicate that This compound is not a naturally occurring compound . The primary natural source of strontium is the mineral celestite, which is strontium sulfate (SrSO₄).[1][2][3][4] Another, less common, strontium-bearing mineral is strontianite (SrCO₃).[2][3][4]

The absence of naturally occurring this compound can be attributed to the chemical instability of the sulfite ion (SO₃²⁻) in most natural environments. Sulfites in soil and water are generally short-lived, readily oxidizing to the more stable sulfate ion (SO₄²⁻) or decomposing into sulfur dioxide (SO₂) gas, especially under acidic conditions.[5] This inherent instability prevents the accumulation and crystallization of this compound in mineral deposits.

Synthetic Production of this compound

This compound is exclusively produced through synthetic methods in laboratory and industrial settings. The primary methods of synthesis involve precipitation reactions.

2.1. Aqueous Precipitation

A common and straightforward method for synthesizing this compound is through aqueous precipitation. This involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium hydroxide (Sr(OH)₂), with a soluble sulfite salt, typically sodium sulfite (Na₂SO₃).[6][7] The relatively low solubility of this compound in water causes it to precipitate out of the solution.

A general chemical equation for this process is: SrCl₂ (aq) + Na₂SO₃ (aq) → SrSO₃ (s) + 2NaCl (aq)

2.2. Gel-Growth Techniques

For the controlled formation of this compound crystals, gel-growth techniques can be employed. This method involves the diffusion of a soluble strontium salt solution into a gel matrix, such as a silica gel, that has been impregnated with a soluble sulfite. This technique allows for the slow and controlled growth of crystals, enabling the study of their morphology.[6]

Experimental Protocols for Synthesis

3.1. Protocol for Nanoprecipitation of this compound Nanoparticles (SSNs)

This protocol is adapted from studies investigating the use of this compound nanoparticles for drug delivery.[8]

Materials:

-

Strontium chloride (SrCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

(Optional) Sodium chloride (NaCl) and D-glucose for particle size control

Procedure:

-

Prepare aqueous solutions of strontium chloride and sodium sulfite at desired concentrations. For example, prepare a 60 mM SrCl₂ solution and a sodium sulfite solution. To control particle size, NaCl (e.g., 300 mM) and D-glucose (e.g., 200 mM) can be added to the SrCl₂ solution.[8]

-

Under constant stirring, add the sodium sulfite solution to the strontium chloride solution.

-

A white precipitate of this compound nanoparticles will form immediately.

-

The nanoparticles can be collected by centrifugation.

-

Wash the collected nanoparticles with deionized water to remove any unreacted reagents and byproducts.

-

The final product can be lyophilized for storage and further characterization.

3.2. Protocol for Crystal Growth in a Gel Medium

This protocol is based on general gel-growth techniques for sparingly soluble salts.[6]

Materials:

-

Sodium metasilicate solution

-

An acid for gel setting (e.g., acetic acid)

-

Sodium sulfite (Na₂SO₃)

-

Strontium chloride (SrCl₂)

-

Test tubes

Procedure:

-

Prepare a sodium metasilicate solution of a specific density in a test tube.

-

Add an acid to the sodium metasilicate solution to initiate the formation of a silica gel. The pH should be adjusted to allow for a slow gelation process.

-

Before the gel completely sets, add a solution of sodium sulfite to the mixture and allow the gel to set with the sulfite ions incorporated within its matrix.

-

Once the gel has set, carefully layer a solution of strontium chloride on top of the gel.

-

Seal the test tube and leave it undisturbed.

-

Over time, the strontium ions will diffuse into the gel and react with the sulfite ions, leading to the slow growth of this compound crystals within the gel matrix.

Physicochemical Properties of this compound

This compound is a white, crystalline solid.[6] Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | SrSO₃ |

| Molar Mass | 167.68 g/mol [7] |

| Appearance | Colorless crystals or white crystalline solid[6][9] |

| Solubility in Water | Low. Approximately 0.0015 g per 100 mL at 25°C.[7][9] The solubility increases with temperature.[10] |

| Solubility in other solvents | Soluble in sulfuric and hydrochloric acid (with decomposition).[7][9] Practically insoluble in dilute acetic acid.[10] The solubility decreases with increasing ethanol content in water.[10] |

| Decomposition Temperature | Decomposes at approximately 380°C to form strontium oxide (SrO) and sulfur dioxide (SO₂).[7][9] |

| Crystal Structure | Crystallizes from aqueous solutions as an anhydrous salt.[10] |

Applications of this compound

While this compound does not have the wide range of industrial applications seen for strontium carbonate or sulfate, it has emerged as a promising material in the biomedical field.

5.1. pH-Responsive Nanocarrier for Drug Delivery

Recent research has highlighted the potential of this compound nanoparticles (SSNs) as pH-responsive nanocarriers for the targeted delivery of therapeutic agents, such as small interfering RNAs (siRNAs), to cancer cells.[8]

The principle behind this application lies in the acidic environment of tumor tissues and cellular endosomes. This compound is stable at physiological pH but degrades in acidic conditions, releasing its therapeutic payload precisely at the target site.[6][8] This targeted release mechanism can enhance the efficacy of the drug while minimizing side effects on healthy tissues.[8]

Diagram of this compound Nanoparticle Synthesis Workflow

References

- 1. Strontium sulfate - Wikipedia [en.wikipedia.org]

- 2. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 3. Strontium Statistics and Information | U.S. Geological Survey [usgs.gov]

- 4. Mineral Resource of the Month: Strontium [earthmagazine.org]

- 5. inorganic chemistry - Why are sulfites often ignored in soil studies? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. This compound | 13451-02-0 | Benchchem [benchchem.com]

- 7. This compound | 13451-02-0 [chemicalbook.com]

- 8. This compound: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 13451-02-0 [m.chemicalbook.com]

- 10. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the History, Discovery, and Applications of Strontium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strontium sulfite (SrSO₃), from its early characterization to its modern applications in drug delivery. It is intended for researchers, scientists, and professionals in drug development who are interested in the material science, chemistry, and biomedical potential of this inorganic compound.

History and Discovery

The history of this compound is intrinsically linked to the discovery of its constituent element, strontium. In 1790, Adair Crawford, a Scottish chemist and physician, first distinguished strontianite (strontium carbonate) from other barium minerals.[1][2] The element itself was later isolated in 1808 by Sir Humphry Davy through electrolysis.[3][4][5]

While a singular moment of "discovery" for this compound is not well-documented in historical chemical literature, early scientific investigation into its properties marked its entry into the scientific domain. A pivotal early study was conducted in 1898 by Autenrieth and Windaus, who investigated and quantified the solubility of this compound in water. This foundational work laid the groundwork for understanding the basic physicochemical properties of the compound. Early analytical methods for sulfites, such as the Monier-Williams method developed in the early 20th century, would have been instrumental in the characterization of such compounds.[4][6][7][8]

The 20th century saw further characterization of this compound's properties, but it remained a compound of niche interest. However, the advent of nanotechnology in the 21st century has led to a resurgence of interest in this compound, particularly for its application in the biomedical field as a pH-responsive nanocarrier for therapeutic agents.[1][9][10][11]

Physicochemical Properties of this compound

This compound is a white, crystalline solid. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | SrSO₃ | [12] |

| Molar Mass | 167.69 g/mol | [13] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | 0.0033 g/100 mL (at 16-18 °C) | [14] |

| Increases with temperature | [14] | |

| Decomposition Temperature | ~380°C | [1] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for synthesizing bulk this compound is through aqueous precipitation.[1]

Methodology:

-

Prepare a solution of a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂).

-

Prepare a separate solution of a soluble sulfite salt, such as sodium sulfite (Na₂SO₃).

-

Slowly add the sulfite solution to the strontium salt solution with constant stirring.

-

This compound will precipitate out of the solution as a white solid.

-

The precipitate can then be collected by filtration, washed with deionized water to remove any remaining soluble salts, and dried.

To synthesize specific crystal forms of this compound, a metasilicate gel-growth method can be employed.[5][15]

Methodology:

-

Prepare a sodium metasilicate solution and acidify it to form a silica gel.

-

Incorporate a solution of sodium sulfite into the gel at a concentration range of 0.2 to 1.5 mol dm⁻³.

-

Carefully overlay the gel with a solution of strontium chloride, with concentrations ranging from 0.2 to 3.0 mol dm⁻³.

-

Allow the strontium ions to diffuse into the gel, leading to the formation of this compound crystals over time.

-

The morphology of the resulting crystals (e.g., spherical, poly-spherical, ellipsoidal, spindle) can be controlled by adjusting the pH of the gel and the diffusion temperature (typically between 5 and 40 °C).[5][15]

Modern applications in drug delivery often utilize this compound nanoparticles (SSNs), which are synthesized via a controlled nanoprecipitation method.[9][11][16][17]

Methodology:

-

Prepare a solution of strontium chloride (SrCl₂) at a concentration of 60 mM. For stabilized nanoparticles (Na-Glc-SSNs), this solution should also contain 300 mM sodium chloride (NaCl) and 200 mM D-glucose.[9][17]

-

Prepare a solution of sodium sulfite (Na₂SO₃) at a concentration of 10 mM.

-

The SrCl₂ solution is added to the Na₂SO₃ solution.

-

The mixture is incubated at 37°C for 30 minutes to allow for the formation and stabilization of the nanoparticles.[17]

-

The resulting nanoparticle suspension can then be used for further experiments, such as drug loading.

Characterization of this compound

An early method for quantifying sulfite content in a saturated solution of this compound involved iodometric titration.[14]

Methodology:

-

A known volume of a saturated this compound solution is taken.

-

An excess of a standardized iodine solution is added to the sulfite solution. The sulfite ions are oxidized by iodine.

-

The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.

-

The amount of sulfite in the original solution can be calculated from the amount of iodine consumed.

Modern characterization of this compound, particularly in its nanoparticle form, employs a suite of advanced analytical techniques:

-

X-Ray Diffraction (XRD): Used to confirm the crystalline structure of the synthesized this compound and to identify its different crystalline phases.[1]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the sulfite ion (SO₃²⁻), confirming the formation of this compound. Characteristic peaks for the sulfite ion are observed around 916 cm⁻¹, 640 cm⁻¹, and 521 cm⁻¹.[17]

-

Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of this compound nanoparticles in suspension.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the synthesized crystals or nanoparticles.

Role in Drug Delivery and Signaling Pathways

The primary contemporary application of this compound is in the field of drug delivery, leveraging its pH-responsive properties. This compound nanoparticles have been investigated as carriers for therapeutic agents, such as small interfering RNAs (siRNAs), for cancer therapy.[9][10][11]

pH-Responsive Drug Release Mechanism

The efficacy of this compound nanoparticles as drug carriers stems from their instability in acidic environments. This property is crucial for the targeted release of therapeutic payloads within the acidic microenvironment of tumors or within the endosomes of cancer cells.[4][9][11][18][19][20]

Caption: pH-responsive degradation of this compound nanoparticles for siRNA release.

Indirect Signaling Pathways

This compound itself is not known to directly participate in specific signaling pathways. However, upon its dissolution, the released strontium (Sr²⁺) and sulfite (SO₃²⁻) ions can exert biological effects.

Strontium ions are known to interact with pathways primarily regulated by calcium ions, owing to their chemical similarity.[14][11] A key target is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor.[3][5][10][21] Activation of CaSR by strontium can trigger downstream signaling cascades, such as the ERK1/2 pathway, which can influence cell proliferation and survival.[9][10] This has been particularly studied in the context of bone metabolism, where strontium has been shown to promote osteoblast proliferation and inhibit osteoclast activity, making it a therapeutic target for osteoporosis.[1][3][11][17][22]

Caption: Simplified signaling pathway of strontium ions via the Calcium-Sensing Receptor.

The biological effects of sulfite ions are complex and concentration-dependent. At high concentrations, sulfites can be toxic and are known to trigger allergic-type reactions in sensitive individuals, particularly those with asthma.[23][8][24][25][26] The mechanism can involve the generation of sulfur dioxide, which can cause bronchoconstriction.[8] In the body, sulfite is detoxified to sulfate by the enzyme sulfite oxidase.[25]

Conclusion

This compound, a compound with a history rooted in the early characterization of inorganic salts, has found a renewed and significant role in modern biomedical research. Its utility as a pH-responsive nanocarrier for targeted drug delivery highlights the potential of simple inorganic materials in advanced therapeutic applications. While the direct biological signaling of the compound is limited, the effects of its constituent ions, particularly strontium's interaction with the calcium-sensing receptor, offer intriguing possibilities for therapeutic design. Further research into the controlled synthesis of this compound nanomaterials and their in vivo behavior will be crucial for translating their potential from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Strontium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calcium-sensing receptor activation: Topics by Science.gov [science.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. 932. Preservative: Sulfur dioxide and sulfites (WHO Food Additives Series 42) [inchem.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfite - Wikipedia [en.wikipedia.org]

- 13. videleaf.com [videleaf.com]

- 14. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]